molecular formula C7H6F3NS B1362539 2-(Trifluoromethylthio)aniline CAS No. 347-55-7

2-(Trifluoromethylthio)aniline

Cat. No.: B1362539
CAS No.: 347-55-7
M. Wt: 193.19 g/mol
InChI Key: HIPLFBJHUALLRK-UHFFFAOYSA-N
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Description

2-(Trifluoromethylthio)aniline: is an organic compound with the molecular formula C7H6F3NS It is characterized by the presence of a trifluoromethylthio group attached to an aniline ring

Safety and Hazards

Handling 2-(Trifluoromethylthio)aniline requires caution. It is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Protective measures such as wearing chemical impermeable gloves and ensuring adequate ventilation are recommended .

Future Directions

The future directions for 2-(Trifluoromethylthio)aniline could involve further exploration of its reactivity and potential applications. The trifluoromethylarylation of alkenes using anilines, for instance, uncovers a new mode of reactivity that could be further explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Trifluoromethylthio)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The availability of this compound is sometimes linked to the production of its isomer, 3-trifluoromethylaniline, which can complicate its supply .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethylthio)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethylthio)aniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(trifluoromethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NS/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPLFBJHUALLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059840
Record name 2-[(Trifluoromethyl)thio]aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347-55-7
Record name 2-[(Trifluoromethyl)thio]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-((trifluoromethyl)thio)-
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Record name Benzenamine, 2-[(trifluoromethyl)thio]-
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Record name 2-[(Trifluoromethyl)thio]aniline
Source EPA DSSTox
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Record name 2-[(trifluoromethyl)thio]aniline
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Synthesis routes and methods

Procedure details

A solution of 25.53 g of tin(II) chloride dihydrate in 40 ml of concentrated hydrochloric acid was added dropwise to a stirred solution of 5.05 g of 2-nitrophenyl trifluoromethyl sulfide, obtained according to Example 1, in 30 ml of ethanol. After the addition had ended, the mixture was heated to 100° C. and stirred at this temperature for 1.5 hours. The mixture was cooled, ethanol was evaporated off under reduced pressure, and the residue was poured into a mixture of 150 g of ice and 150 ml of 40% strength by weight aqueous sodium hydroxide solution. The product was extracted with ether. The combined ether extracts were dried over magnesium sulfate and concentrated under reduced pressure. Vacuum distillation of the residue gave 3.31 g (75.7% of theory) of 2-aminophenyl trifluoromethyl sulfide (boiling point 102-104° C. at 50 mbar, melting point: 30-31° C.).
Quantity
25.53 g
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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